molecular formula C16H19NO3 B11846724 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione CAS No. 65226-83-7

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

Cat. No.: B11846724
CAS No.: 65226-83-7
M. Wt: 273.33 g/mol
InChI Key: KWLNSPBPNMVOFQ-UHFFFAOYSA-N
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Description

6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[45]decane-3,7-dione is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two or more rings that are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione typically involves multiple steps. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol . This reaction produces an intermediate, which is then further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4

Mechanism of Action

The mechanism by which 6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione exerts its effects is not well understood. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in a biological context, it might bind to certain proteins or enzymes, altering their activity and leading to a physiological response .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione apart from these similar compounds is its specific structural features and potential applications. Its unique spirocyclic structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Biological Activity

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione, with the CAS number 65226-83-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H19NO3C_{16}H_{19}NO_{3}, with a molecular weight of 273.327 g/mol. Key physical properties include:

PropertyValue
Molecular Weight273.327 g/mol
LogP2.50860
PSA46.61000

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The specific mechanism for this compound remains less characterized but may involve modulation of neurotransmitter systems and anti-inflammatory pathways.

Pharmacological Activities

  • Antimicrobial Activity : Preliminary studies suggest that spiro compounds can exhibit antimicrobial properties. The compound's structure may influence its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions in pathogens.
  • Cytotoxic Effects : Some derivatives of spiro compounds have shown cytotoxicity against cancer cell lines, indicating potential as anticancer agents. Further research is required to evaluate the specific cytotoxic profile and selectivity of this compound.
  • Neuroprotective Effects : There is emerging evidence that spiro compounds can exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.

Study on Antimicrobial Activity

In a study conducted by Subbaraj et al., the antimicrobial efficacy of various spiro compounds was evaluated against different bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound might possess similar properties .

Properties

CAS No.

65226-83-7

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

InChI

InChI=1S/C16H19NO3/c1-11-5-7-13(8-6-11)17-15(19)10-20-16(17)9-3-4-14(18)12(16)2/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

KWLNSPBPNMVOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCC12N(C(=O)CO2)C3=CC=C(C=C3)C

Origin of Product

United States

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